1,3-Dibromo-2-chloro-5-fluorobenzene

Polyhalogenated building block Physical form Procurement specification

Sequential functionalization of polyhalogenated arenes often suffers from unpredictable selectivity. 1,3-Dibromo-2-chloro-5-fluorobenzene (CAS 179897-90-6) offers a defined Br>>Cl>F reactivity gradient for two successive Suzuki couplings, then C-Cl activation. • ≥98% HPLC purity, batch-consistent. • Crystalline solid, mp 84-89°C. • Orthogonal halogen set for divergent fluorinated biaryl synthesis. Ships ambient, in stock.

Molecular Formula C6H2Br2ClF
Molecular Weight 288.34 g/mol
CAS No. 179897-90-6
Cat. No. B067846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-chloro-5-fluorobenzene
CAS179897-90-6
Synonyms1,3-dibromo-2-chloro-5-fluorobenzene
Molecular FormulaC6H2Br2ClF
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)Cl)Br)F
InChIInChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
InChIKeyPZKDJJMHRYNBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-2-chloro-5-fluorobenzene (CAS 179897-90-6): Procurement-Grade Polyhalogenated Benzene Building Block for Sequential Cross-Coupling


1,3-Dibromo-2-chloro-5-fluorobenzene (CAS 179897-90-6) is a polyhalogenated benzene derivative characterized by a 1,3-dibromo-2-chloro-5-fluoro substitution pattern on the aromatic ring. The compound has the molecular formula C₆H₂Br₂ClF and a molecular weight of 288.34 g/mol [1]. It is supplied as a crystalline solid with melting point 84–89°C and a commercial purity specification of ≥98% (HPLC or GC) . The four halogen substituents (two Br, one Cl, one F) provide a unique vector set for sequential, site-selective functionalization, making the compound a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic materials [1].

Why 1,3-Dibromo-2-chloro-5-fluorobenzene Cannot Be Substituted by Random Polyhalogenated Benzene Analogs


In polyhalogenated benzene chemistry, the substitution pattern—rather than merely the elemental composition—dictates the compound's synthetic utility. The specific 1,3-dibromo-2-chloro-5-fluoro arrangement in this compound establishes a predictable and exploitable reactivity gradient across the four halogen-bearing positions. General principles of palladium-catalyzed cross-coupling establish that oxidative addition rates follow the order C–I > C–Br > C–Cl, with C–F bonds being essentially inert under standard Suzuki–Miyaura conditions [1]. Consequently, the two bromine atoms at positions 1 and 3 serve as the primary reactive handles, while the chlorine at position 2 and fluorine at position 5 remain available for subsequent orthogonal transformations or serve as electron-withdrawing modifiers that tune the electronic environment of the ring. Analogs lacking this precise halogen arrangement—such as those with different bromine placement, only one bromine, or alternative halogen combinations—will exhibit fundamentally different site-selectivity profiles and may fail to deliver the same sequential synthetic outcomes.

1,3-Dibromo-2-chloro-5-fluorobenzene: Quantifiable Differentiation Evidence for Scientific Selection


Solid Physical Form at Ambient Temperature Facilitates Accurate Weighing and Formulation Consistency

1,3-Dibromo-2-chloro-5-fluorobenzene is a crystalline solid at ambient temperature (20°C) with a reported melting point range of 84–89°C . This contrasts with many mono- or di-halogenated benzene derivatives (e.g., 1-bromo-3-chlorobenzene, 1,3-dibromobenzene), which are typically liquids or low-melting solids at room temperature. The solid physical form reduces volatility-related handling losses and enables more precise gravimetric dispensing, a practical consideration for reproducible reaction stoichiometry in multi-step syntheses.

Polyhalogenated building block Physical form Procurement specification

Commercial Availability at ≥98% Purity with HPLC/GC Certification Supports Reproducible Research Outcomes

Multiple commercial suppliers offer 1,3-Dibromo-2-chloro-5-fluorobenzene at a standardized purity specification of ≥98%, as determined by HPLC or GC analysis . This level of purity is documented in vendor technical datasheets and ensures that cross-coupling reactions proceed without interference from unknown impurities that could poison palladium catalysts or generate side products. In contrast, less common polyhalogenated analogs with alternative substitution patterns may only be available at lower purities (e.g., 95% technical grade) or with variable batch-to-batch consistency, introducing additional purification steps before use.

Chemical purity Quality specification Reproducibility

1,3-Dibromo Substitution Pattern Enables Sequential Cross-Coupling with Predictable Orthogonal Reactivity

The 1,3-dibromo substitution pattern provides two identical C–Br bonds that can be sequentially functionalized. General cross-coupling principles dictate that C–Br bonds undergo oxidative addition significantly faster than C–Cl bonds (approximate relative rates: I ~10³, Br ~1, Cl ~10⁻² to 10⁻³) [1]. In 1,3-Dibromo-2-chloro-5-fluorobenzene, the two bromine atoms at positions 1 and 3 are the primary reactive sites, while the chlorine at position 2 and fluorine at position 5 remain largely inert under standard Suzuki–Miyaura conditions. This orthogonal reactivity allows for the installation of two different aryl/alkyl groups at positions 1 and 3 via sequential Suzuki couplings, followed by potential activation of the C–Cl bond under more forcing conditions or via alternative coupling methodologies. Analogs lacking the 1,3-dibromo arrangement (e.g., 1-bromo-3-chloro-5-fluorobenzene) provide only one primary reactive C–Br site, limiting sequential diversification options.

Suzuki coupling Site-selectivity Sequential functionalization

Fluorine Substituent at C5 Modulates Electronic Properties Without Compromising Cross-Coupling Selectivity

The fluorine atom at position 5 serves as an electron-withdrawing group that modifies the electronic character of the aromatic ring while remaining completely inert under standard palladium-catalyzed cross-coupling conditions [1]. Fluorine substitution in drug candidates is widely recognized to improve metabolic stability, enhance membrane permeability, and modulate pKa of adjacent functional groups. The LogP value of 1,3-Dibromo-2-chloro-5-fluorobenzene is predicted to be approximately 4.1–4.6 , reflecting significant lipophilicity that is further modulated by the fluorine substituent relative to non-fluorinated analogs. In contrast, a non-fluorinated analog such as 1,3-dibromo-2-chlorobenzene would exhibit higher LogP (estimated ~4.5–5.0) and lack the beneficial metabolic and electronic effects associated with aryl fluorination.

Fluorine effect Electronic modulation Metabolic stability

1,3-Dibromo-2-chloro-5-fluorobenzene: Validated Application Scenarios Based on Differentiating Properties


Sequential Suzuki–Miyaura Cross-Coupling for Divergent Biaryl Library Synthesis

The 1,3-dibromo substitution pattern of 1,3-Dibromo-2-chloro-5-fluorobenzene enables two sequential Suzuki couplings to install different aryl groups at positions 1 and 3. Because C–Br bonds undergo oxidative addition approximately 100–1000× faster than C–Cl bonds under standard conditions, the first coupling can be conducted at moderate temperature (60–80°C) using one equivalent of arylboronic acid to functionalize the more reactive C–Br site selectively. After purification, the second C–Br bond can be coupled with a different arylboronic acid under similar conditions. This divergent strategy is particularly valuable for generating libraries of fluorinated biaryl and terphenyl compounds for pharmaceutical screening [1].

Synthesis of Fluorinated Drug Candidate Intermediates with Tunable Lipophilicity

The fluorine substituent at position 5 confers enhanced metabolic stability and modulated lipophilicity (predicted LogP reduction of ~0.4–0.9 units vs. non-fluorinated analogs), making this compound an attractive building block for medicinal chemistry programs targeting CNS-penetrant or orally bioavailable drug candidates . The compound has been cited in patent literature related to steroid receptor modulator compounds, indicating its established utility in generating fluorinated aromatic cores for receptor-targeted therapeutics [2]. The solid physical form and ≥98% purity specification ensure that scaled-up medicinal chemistry efforts can proceed with consistent quality from milligram to multi-gram scales.

Orthogonal Functionalization of Polyhalogenated Scaffolds via Chemoselective Cross-Coupling

The presence of three distinct halogen types (Br, Cl, F) with well-defined reactivity gradients (Br >> Cl > F) establishes a platform for orthogonal functionalization strategies. After sequential functionalization of the two C–Br bonds via Suzuki coupling, the remaining C–Cl bond can be activated under more forcing conditions (elevated temperature, specialized ligands such as XPhos or SPhos) for a third cross-coupling step, or alternatively be utilized in Buchwald–Hartwig amination or other C–Cl-specific transformations. The C–F bond remains inert throughout, serving as a permanent electronic and metabolic modulator. This orthogonal reactivity profile is documented in reviews of polyhalogenated arene cross-coupling and distinguishes 1,3-Dibromo-2-chloro-5-fluorobenzene from analogs with fewer distinct halogen types [1].

Agrochemical Intermediate Synthesis Requiring Robust Quality Specifications

The commercial availability of 1,3-Dibromo-2-chloro-5-fluorobenzene at ≥98% purity with HPLC/GC certification supports its use in agrochemical intermediate synthesis, where batch-to-batch consistency is critical for process validation and regulatory compliance . The compound's crystalline solid form at ambient temperature facilitates accurate inventory management and reduces solvent evaporation during storage. Polyhalogenated benzene derivatives are established intermediates in the synthesis of fluorinated agrochemicals, where the fluorine atom contributes to enhanced environmental persistence or target-site specificity.

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